Methyl 2,6-difluoro-3-sulfamoylbenzoate
Description
Properties
IUPAC Name |
methyl 2,6-difluoro-3-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4S/c1-15-8(12)6-4(9)2-3-5(7(6)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEQMRIVQKKAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 2,6-difluoro-3-sulfamoylbenzoate (CAS 1343580-91-5)
The following is an in-depth technical guide on Methyl 2,6-difluoro-3-sulfamoylbenzoate , structured for researchers and drug development professionals.
A Critical Scaffold for Kinase Inhibitor & Sulfonamide Pharmacophore Development
Executive Summary & Chemical Identity
Methyl 2,6-difluoro-3-sulfamoylbenzoate (CAS 1343580-91-5) is a highly specialized fluorinated aromatic intermediate. It serves as a strategic "anchor" molecule in medicinal chemistry, particularly in the synthesis of Type I and Type II kinase inhibitors (e.g., B-Raf inhibitors) and Carbonic Anhydrase (CA) inhibitors .
Its structural value lies in the 2,6-difluoro substitution pattern , which provides metabolic stability and conformational locking, combined with the 3-sulfamoyl moiety , a versatile handle for diversification via N-alkylation or coupling reactions.
Chemical Profile
| Property | Specification |
| CAS Number | 1343580-91-5 |
| IUPAC Name | Methyl 3-sulfamoyl-2,6-difluorobenzoate |
| Molecular Formula | |
| Molecular Weight | 251.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| Key Functional Groups | Methyl ester (C-1), Difluoro (C-2, C-6), Primary Sulfonamide (C-3) |
Synthetic Utility & Mechanism of Action
This compound is rarely the final Active Pharmaceutical Ingredient (API); rather, it is the divergent point for library generation.
The "Warhead" Logic
In drug design, the sulfonamide group at position 3 serves two roles:
-
Hydrogen Bonding Donor/Acceptor: The
motif interacts with key residues in enzyme active sites (e.g., the zinc ion in Carbonic Anhydrases or the hinge region in kinases). -
Electronic Modulation: The electron-withdrawing nature of the sulfamoyl group, combined with the two fluorine atoms, significantly lowers the pKa of the benzoic ester, altering the reactivity of the carbonyl group for subsequent amidation or hydrolysis.
Primary Application: Kinase Inhibitor Synthesis
The most documented utility of this scaffold is in the synthesis of Raf kinase inhibitors (analogous to research compounds related to Dabrafenib or Vemurafenib derivatives). The primary sulfonamide is typically subjected to Mitsunobu alkylation or nucleophilic substitution to attach a "tail" (e.g., a fluoropropyl or substituted aryl group) that fits into the hydrophobic back-pocket of the kinase.
Pathway Visualization: From Scaffold to Inhibitor
The following diagram illustrates the synthetic logic flow, moving from the raw material to the functionalized drug candidate.
Figure 1: The stepwise conversion of the difluoro-benzoate precursor into the sulfamoyl scaffold and its subsequent elaboration into bioactive molecules.
Experimental Protocols
Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[1] All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).
Protocol A: Synthesis of Methyl 2,6-difluoro-3-sulfamoylbenzoate
This protocol is derived from standard methodologies for electron-deficient aromatics [1, 2].
Step 1: Chlorosulfonation[1]
-
Setup: Charge a dry 3-neck round-bottom flask with Methyl 2,6-difluorobenzoate (1.0 eq).
-
Reagent Addition: Cool to 0°C. Dropwise add Chlorosulfonic acid (
, 5.0 eq) over 30 minutes. The reaction is exothermic. -
Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of starting material.
-
Note: The 2,6-difluoro substitution directs the sulfonyl group to the 3-position due to steric and electronic governance.
-
-
Quench: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (~500g per 100g reactant) with vigorous stirring.
-
Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Dry the organic layer over
and concentrate in vacuo to yield the crude sulfonyl chloride intermediate.
Step 2: Amination (The Critical Step)
-
Solvation: Dissolve the crude sulfonyl chloride in anhydrous THF (10 mL/g).
-
Ammonolysis: Cool to 0°C. Sparge Ammonia gas (
) through the solution or add 0.5M Ammonia in Dioxane (3.0 eq) dropwise.-
Why? Using anhydrous conditions prevents hydrolysis of the ester group, which can occur if aqueous ammonium hydroxide is used.
-
-
Completion: Stir at room temperature for 2 hours.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc and wash with 1N HCl (to remove excess amine) followed by Brine.
-
Purification: Recrystallize from MeOH/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Quality Control (Self-Validating System)
To ensure the integrity of the scaffold before using it in expensive downstream coupling:
-
HPLC Purity: >98% (AUC). Column: C18. Mobile Phase:
(0.1% TFA) / ACN gradient. -
1H NMR (DMSO-d6):
-
3.90 (s, 3H,
) - 7.50–7.60 (m, 1H, Ar-H)
-
7.80 (br s, 2H,
- Exchangeable with ) - 8.00–8.10 (m, 1H, Ar-H)
-
3.90 (s, 3H,
-
19F NMR: Distinct signals for C-2 and C-6 fluorines (typically -105 to -115 ppm range, showing coupling).
Downstream Logic: The "Belzutifan" Distinction
Researchers often confuse this compound with intermediates for Belzutifan (MK-6482). It is crucial to distinguish the two to avoid synthetic dead-ends.
-
Belzutifan Intermediate: Methyl 2,6-difluoro-3-(methylsulfonyl )benzoate.[2] (Contains
). -
This Compound: Methyl 2,6-difluoro-3-(sulfamoyl )benzoate. (Contains
).
Conversion Logic: While it is chemically possible to convert the sulfonamide to a sulfone (via reduction to sulfinic acid and alkylation), it is inefficient. This scaffold is best reserved for targets requiring the sulfonamide nitrogen , such as:
-
B-Raf Inhibitors: Where the N-tail fits the ATP binding pocket.
-
SuFEx Click Chemistry: Conversion of
to (Sulfonyl Fluoride) for covalent protein tagging.
Figure 2: Structural and functional distinction between the sulfamoyl scaffold and the methylsulfonyl analog used in HIF-2a inhibitors.
References
-
BenchChem. (2025).[1] Preparation Methods Analysis: Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate and related Sulfamoylbenzoates.[2]Link
-
Google Patents. (2011). US Patent Application 2011/0003809 A1: Substituted 3H-imidazo[4,5-b]pyridine compounds useful for inhibiting Raf kinase. (Describes the use of related difluoro-sulfonamide benzoates in kinase inhibitor synthesis). Link
-
Pharmaffiliates. (2025). Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate: Intermediate for Vemurafenib.Link
-
PubChem. (2025). Compound Summary: 2,6-Difluoro-3-methylbenzoic acid derivatives.Link
Sources
Structure and properties of Methyl 2,6-difluoro-3-sulfamoylbenzoate
The following technical guide details the structural characteristics, synthetic pathways, and reactivity profile of Methyl 2,6-difluoro-3-sulfamoylbenzoate . This monograph is designed for medicinal chemists and process engineers involved in the development of sulfonamide-based therapeutics, particularly kinase inhibitors.
A Critical Fluorinated Scaffold for Medicinal Chemistry
Introduction & Significance
Methyl 2,6-difluoro-3-sulfamoylbenzoate (CAS: 1343580-91-5 ) is a highly functionalized aromatic building block characterized by a dense array of electron-withdrawing groups. Its structure combines a benzoate ester, two fluorine atoms in the 2,6-positions, and a primary sulfonamide moiety at the 3-position.
This molecule represents a "privileged scaffold" in drug discovery, particularly for:
-
Kinase Inhibitors: The 2,6-difluorophenyl motif is a structural signature in B-Raf inhibitors (e.g., Dabrafenib analogs), where it modulates torsion angles and metabolic stability.
-
SnAr Reactivity: The electronic environment creates specific sites for Nucleophilic Aromatic Substitution (SnAr), allowing for rapid library generation.
-
Carbonic Anhydrase Inhibition: The primary sulfonamide (
) is a classic pharmacophore for zinc-binding enzymes.
Molecular Architecture & Physicochemical Profile[1]
The molecule's reactivity is dictated by the push-pull electronics of its substituents. The 2,6-difluoro substitution pattern creates significant steric orthogonality, often forcing the ester group out of planarity with the aromatic ring, which can retard hydrolysis relative to non-fluorinated analogs.
Table 1: Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | Methyl 3-sulfamoyl-2,6-difluorobenzoate | |
| CAS Number | 1343580-91-5 | |
| Molecular Formula | ||
| Molecular Weight | 251.21 g/mol | |
| Physical State | White to Off-white Solid | Crystalline powder |
| Predicted LogP | ~0.9 - 1.2 | Lipophilicity suitable for CNS penetration |
| pKa (Sulfonamide) | ~9.8 - 10.2 | Weakly acidic proton on nitrogen |
| H-Bond Donors | 1 ( | |
| H-Bond Acceptors | 4 ( |
Synthetic Pathways[8]
The industrial synthesis of Methyl 2,6-difluoro-3-sulfamoylbenzoate typically proceeds via electrophilic aromatic substitution (chlorosulfonation) on the electron-deficient difluorobenzoate core.
Mechanism & Process Flow
-
Precursor Selection: The starting material is Methyl 2,6-difluorobenzoate .[1] The 2,6-difluoro substitution directs electrophiles to the 3-position due to the combined directing effects and steric blocking of the 2,6 sites.
-
Chlorosulfonation: Treatment with chlorosulfonic acid (
) introduces the sulfonyl chloride group. High temperature is often required to overcome the deactivating effect of the fluorine atoms and the ester. -
Amination: The intermediate sulfonyl chloride is quenched with aqueous or anhydrous ammonia to yield the primary sulfonamide.
Visualization: Synthetic Route
[3][9][10][11]
Reactivity Profile & Functionalization
For drug discovery scientists, the value of this scaffold lies in its regioselective reactivity . The molecule possesses three distinct "handles" for diversification.
A. Nucleophilic Aromatic Substitution (SnAr)
The fluorine atom at C2 is highly activated toward nucleophilic attack due to the ortho effect of the ester (EWG) and the meta effect of the sulfonamide.
-
Regioselectivity: Nucleophiles (amines, thiols) preferentially displace the C2-Fluorine over the C6-Fluorine.
-
Application: Synthesis of tricyclic cores (e.g., benzothiazoles) or introduction of solubilizing amine tails.
B. Sulfonamide Coupling
The primary sulfonamide nitrogen is a nucleophile in Buchwald-Hartwig cross-coupling reactions or can be alkylated to form secondary sulfonamides.
C. Ester Manipulation
The methyl ester serves as a masked carboxylic acid, aldehyde, or alcohol.
Visualization: Reactivity Map
[9][10][11]
Experimental Protocols
The following protocols are adapted from standard methodologies for electron-deficient fluoro-aromatics and should be validated in your specific laboratory context.
Protocol A: Chlorosulfonation (Synthesis of Intermediate)
-
Setup: Charge a dry 3-neck round-bottom flask with Methyl 2,6-difluorobenzoate (1.0 eq). Fit with a reflux condenser and a dropping funnel.[2]
-
Addition: Cool to 0°C. Add Chlorosulfonic acid (5.0 eq) dropwise over 30 minutes. The reaction is exothermic; control internal temperature < 10°C.
-
Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (conversion of starting material).
-
Quench: Cool to room temperature. Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine. Dry over
. Use immediately in the next step (unstable).
Protocol B: Amination (Formation of Sulfonamide)
-
Setup: Dissolve the crude sulfonyl chloride from Protocol A in THF (0.2 M).
-
Reagent: Add Ammonium hydroxide (28% aq) (10 eq) or bubble anhydrous ammonia gas at 0°C.
-
Reaction: Stir at room temperature for 2 hours.
-
Workup: Concentrate the THF. Dilute with water and adjust pH to ~4 with 1N HCl to precipitate the product.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to obtain pure Methyl 2,6-difluoro-3-sulfamoylbenzoate .
Protocol C: SnAr Displacement (Library Generation)
-
Reagents: Scaffold (1 eq), Primary Amine (1.2 eq), DIPEA (2 eq), DMSO.
-
Conditions: Heat at 80°C for 12 hours.
-
Outcome: Regioselective displacement of the C2-Fluorine (adjacent to ester).
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood.
-
Sulfonyl chloride intermediates are corrosive and release HCl upon contact with moisture.
-
Fluorinated aromatics can be lipophilic; avoid skin contact to prevent systemic absorption.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1343580-91-5. Retrieved from [Link]
- GlaxoSmithKline LLC.Patent WO2009137391: Preparation of sulfonamide derivatives as RAF kinase inhibitors. (Describes the utility of 2,6-difluoro-3-sulfonamide scaffolds in Dabrafenib synthesis).
Sources
Methyl 2,6-difluoro-3-sulfamoylbenzoate molecular weight and formula
An In-depth Technical Guide to Methyl 2,6-difluoro-3-sulfamoylbenzoate for Researchers and Drug Development Professionals
Introduction
Methyl 2,6-difluoro-3-sulfamoylbenzoate is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its unique structural arrangement, featuring a difluorinated benzene ring, a sulfamoyl group, and a methyl ester, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs).[1] The strategic placement of these functional groups provides multiple avenues for chemical modification, enabling its use in the construction of diverse molecular libraries for drug discovery programs.[1] This guide provides a comprehensive overview of the molecular and chemical properties of Methyl 2,6-difluoro-3-sulfamoylbenzoate, its synthesis, and its applications in the field of medicinal chemistry.
Molecular Profile
The structural features of Methyl 2,6-difluoro-3-sulfamoylbenzoate are key to its chemical reactivity and utility in drug design. The presence of two fluorine atoms ortho to the ester group and meta to the sulfamoyl group significantly influences the electronic properties of the aromatic ring.
| Identifier | Value |
| IUPAC Name | Methyl 2,6-difluoro-3-sulfamoylbenzoate |
| CAS Number | 1343580-91-5 |
| Molecular Formula | C₈H₇F₂NO₄S |
| Molecular Weight | 251.21 g/mol |
| Canonical SMILES | COC(=O)C1=C(F)C=CC(=C1F)S(=O)(=O)N |
The Significance of Fluorine and Sulfamoyl Moieties in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The highly electronegative fluorine atoms in Methyl 2,6-difluoro-3-sulfamoylbenzoate can modulate the acidity of the sulfamoyl group's N-H protons and influence the conformation of the molecule, which can be critical for its interaction with biological targets.[1]
The sulfamoyl group is a well-established pharmacophore found in a variety of approved drugs, including diuretics, anticonvulsants, and antiviral agents.[3][4] This functional group is known to act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, making it a key component in the design of enzyme inhibitors.[5]
Synthesis and Reactivity
The synthesis of Methyl 2,6-difluoro-3-sulfamoylbenzoate can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the functionalization of a methyl 2,6-difluorobenzoate backbone.[1][6]
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for Methyl 2,6-difluoro-3-sulfamoylbenzoate.
Experimental Protocol: Synthesis of Methyl 2,6-difluoro-3-sulfamoylbenzoate
This protocol outlines a representative synthesis based on established chemical transformations.
Step 1: Chlorosulfonylation of Methyl 2,6-difluorobenzoate
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add Methyl 2,6-difluorobenzoate to the flask and cool it in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate.
Step 2: Amination of the Sulfonyl Chloride
-
Dissolve the crude Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain pure Methyl 2,6-difluoro-3-sulfamoylbenzoate.
Applications in Drug Development
Methyl 2,6-difluoro-3-sulfamoylbenzoate is a valuable starting material for the synthesis of a wide range of biologically active compounds.
-
Enzyme Inhibitors: The sulfamoyl group can be further derivatized to target specific enzymes. For example, it can serve as a scaffold for the development of selective carbonic anhydrase inhibitors.[5]
-
Scaffold for Combinatorial Chemistry: The ester and sulfamoyl functionalities provide orthogonal handles for chemical modification, allowing for the creation of large and diverse compound libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based screening campaigns to identify initial hits that can be elaborated into more potent drug candidates.
Safety and Handling
Methyl 2,6-difluoro-3-sulfamoylbenzoate should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for research use only and is not for human or veterinary use.[1]
Conclusion
Methyl 2,6-difluoro-3-sulfamoylbenzoate is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its unique combination of a difluorinated aromatic ring, a sulfamoyl group, and a methyl ester makes it an attractive scaffold for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in leveraging this versatile molecule in their drug development endeavors.
References
-
PubChemLite. Methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate (C9H9F2NO4S). Available from: [Link]
-
PubChem. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Available from: [Link]
-
Pharmaffiliates. CAS No : 1186223-50-6 | Product Name : Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate. Available from: [Link]
-
Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Available from: [Link]
-
Vaškevičiūtė, K., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC. Available from: [Link]
-
PubChem. 2,6-Difluoro-3-methylbenzoic acid. Available from: [Link]
-
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available from: [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]
-
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available from: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
-
ChemRxiv. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]
-
PubChemLite. 2,6-difluoro-3-sulfamoylbenzoic acid (C7H5F2NO4S). Available from: [Link]
- Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]
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- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Safe Handling of Methyl 2,6-difluoro-3-sulfamoylbenzoate
This document provides a comprehensive safety and handling guide for Methyl 2,6-difluoro-3-sulfamoylbenzoate, a compound of interest for researchers and professionals in drug development and organic chemistry. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide has been meticulously compiled by synthesizing data from structurally analogous compounds. The insights herein are grounded in established principles of chemical safety and expert analysis of related fluorinated and sulfonated aromatic compounds.
Compound Identification and Properties
Methyl 2,6-difluoro-3-sulfamoylbenzoate is a fluorinated aromatic ester that serves as a versatile synthetic intermediate in pharmaceutical research.[1] Its structure, featuring a difluorinated benzene ring with methyl ester and sulfamoyl functional groups, makes it a valuable building block for more complex molecules.[1]
| Property | Data | Source |
| Molecular Formula | C₈H₇F₂NO₄S | Inferred |
| IUPAC Name | methyl 2,6-difluoro-3-sulfamoylbenzoate | Inferred |
| CAS Number | 1343580-91-5 | [2] |
A precise molecular weight and other physicochemical data are not definitively confirmed in the public domain, but based on its structure, it is a multi-functional scaffold amenable to various chemical transformations.[1] For research purposes, it is crucial to obtain a certificate of analysis from the supplier for the most accurate and current specifications.[1]
Hazard Identification and GHS Classification
While a specific GHS classification for Methyl 2,6-difluoro-3-sulfamoylbenzoate is not available, an analysis of related compounds allows for a presumptive hazard assessment. Structurally similar fluorinated benzoic acid derivatives are known to cause skin and eye irritation, as well as potential respiratory irritation.[3][4][5] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Anticipated GHS Hazard Classification:
-
Skin Irritation (Category 2) : Based on data for similar compounds like 2,6-Difluoro-3-methylbenzoic acid.[3]
-
Serious Eye Irritation (Category 2) : A common hazard for this class of chemicals.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : A potential hazard associated with powdered or volatile aromatic compounds.[3]
Hazard Statements (Presumed):
-
H335: May cause respiratory irritation.[3]
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of safety protocols is essential when working with Methyl 2,6-difluoro-3-sulfamoylbenzoate. The following workflow outlines the necessary precautions for handling this compound in a laboratory setting.
Experimental Workflow for Safe Handling
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Synthetic Utility and Procurement Strategy for Methyl 2,6-difluoro-3-sulfamoylbenzoate (CAS: 1343580-91-5)
Executive Summary
Methyl 2,6-difluoro-3-sulfamoylbenzoate is a highly specialized, fluorinated building block utilized in the rational design of sulfonamide-based therapeutics. As the pharmaceutical industry increasingly relies on halogenated scaffolds to optimize pharmacokinetic properties, this compound has emerged as a critical intermediate. This technical whitepaper provides an in-depth analysis of its structural significance, synthetic utility, procurement landscape, and analytical validation protocols.
Chemical Profiling & Structural Significance
Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its baseline physicochemical properties and the mechanistic rationale behind its structural design.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1343580-91-5[1] |
| Molecular Formula | C8H7F2NO4S[2] |
| Molecular Weight | 251.21 g/mol [2] |
| SMILES | O=C(OC)C1=C(F)C=CC(S(=O)(N)=O)=C1F[2] |
| Appearance | Solid powder |
Mechanistic Causality of the 2,6-Difluoro Substitution
In medicinal chemistry, the strategic incorporation of fluorine atoms profoundly alters the physicochemical profile of a scaffold[3]. For benzenesulfonamides, the 2,6-difluoro substitution pattern serves three critical functions:
-
pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent sulfamoyl group (-SO2NH2)[4]. This increased acidity enhances the hydrogen-bond donor capacity of the sulfonamide, strengthening its binding affinity to metalloenzymes such as Carbonic Anhydrase (CA)[5].
-
Metabolic Stability: The C-F bond is the strongest in organic chemistry. Placing fluorine atoms at the 2 and 6 positions blocks these highly susceptible sites from cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the final active pharmaceutical ingredient (API)[4].
-
Conformational Control: The steric bulk of the fluorine atoms ortho to the methyl ester forces the ester carbonyl out of coplanarity with the aromatic ring. This specific dihedral angle influences the trajectory of subsequent nucleophilic attacks during amidation or saponification.
Synthetic Applications in Drug Discovery
Methyl 2,6-difluoro-3-sulfamoylbenzoate is primarily utilized as an intermediate in the synthesis of complex bioactive scaffolds, such as α4 integrin inhibitors and potent anticancer agents[5]. The methyl ester acts as a versatile handle; it can be selectively hydrolyzed to the corresponding benzoic acid, which is then coupled with various amines or hydrazines to generate targeted libraries.
Figure 1: Synthetic workflow converting the methyl ester into a bioactive sulfonamide scaffold.
Protocol: Self-Validating Saponification Workflow
To ensure high yields and prevent degradation of the sensitive sulfamoyl group, the conversion of the ester to the free acid must be carefully controlled.
-
Reaction Setup: Dissolve 1.0 eq of Methyl 2,6-difluoro-3-sulfamoylbenzoate in a 3:1 mixture of Tetrahydrofuran (THF) and Water (0.2 M concentration).
-
Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O) portion-wise at 0 °C. Causality Note: The electron-deficient nature of the difluoroaromatic ring accelerates ester hydrolysis, allowing for mild conditions that prevent sulfonamide cleavage.
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using 5% Methanol in Dichloromethane. The starting material (Rf ~0.7) will disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl dropwise until the pH reaches 2-3. The 2,6-difluoro-3-sulfamoylbenzoic acid will precipitate out of solution.
-
Isolation: Filter the precipitate, wash with ice-cold water to remove residual salts, and dry under high vacuum to yield the intermediate.
Procurement, Supplier Landscape & Economic Analysis
Sourcing high-purity fluorinated intermediates is a known bottleneck in drug development. The market for CAS 1343580-91-5 is supported by several specialized chemical vendors.
Table 2: Supplier Landscape & Pricing Summary
| Supplier | Catalog Number | Purity | Listed Quantity / Price | Notes |
| CymitQuimica | 3D-TDC58091 | >95% | 100 mg / €465.00 ; 1 g / €1180.00 | European distributor, high reliability[1] |
| BLD Pharm | BD01004041 | 95% | Bulk/Custom Quote | Global reach, extensive analytical data[2] |
| Arctom | AAB-AA01B137 | Custom | On Request | Flexible sizing[6] |
| AK Scientific | 1065DH | Custom | On Request | US-based research chemical supplier[7] |
Economic Insight: The high cost per gram (>$1,000/g at small scales) reflects the synthetic complexity of regioselective fluorination and sulfamoylation on a single benzene ring[1]. For scale-up (>100g), researchers should engage directly with manufacturers like BLD Pharm for custom synthesis contracts, which significantly reduces the per-gram cost[2].
Analytical Validation & Quality Control Protocol
To guarantee scientific integrity, procured batches must undergo rigorous Quality Control (QC) before integration into synthetic pipelines. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk.
Figure 2: Quality control workflow for validating procured batches of the compound.
Step-by-Step Analytical Methodology
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (for HPLC) and 5 mg in 0.6 mL of DMSO-d6 (for NMR).
-
Causality Note: DMSO-d6 is strictly required for NMR because the polar sulfamoyl (-SO2NH2) protons will rapidly exchange with deuterium in protic solvents (like CD3OD), rendering them invisible. In aprotic DMSO-d6, they are preserved and observable.
-
-
HPLC Validation:
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality Note: Trifluoroacetic acid (TFA) suppresses the ionization of the sulfonamide group, preventing peak tailing and ensuring sharp resolution.
-
Detection: UV at 254 nm (optimal for the benzenoid chromophore).
-
System Suitability: Ensure the peak tailing factor is < 1.5 and theoretical plates > 2000. Target purity is ≥ 95%.
-
-
NMR Confirmation (1H and 19F):
-
1H NMR Expected Shifts: A sharp singlet at ~3.9 ppm (3H, ester -OCH3), a broad singlet at ~7.8 - 8.0 ppm (2H, -SO2NH2), and two multiplets in the aromatic region exhibiting complex J-coupling with the adjacent fluorine atoms.
-
19F NMR: Two distinct signals must be present, confirming the asymmetric 2,6-difluoro substitution pattern relative to the sulfamoyl group.
-
References
-
The role of fluorine in medicinal chemistry: Review Article Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (PMC) URL:[Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Methyl 2,6-difluoro-3-sulfamoylbenzoate | CymitQuimica [cymitquimica.com]
- 2. 1343580-91-5|Methyl 2,6-difluoro-3-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arctomsci.com [arctomsci.com]
- 7. aksci.com [aksci.com]
Methodological & Application
Protocol for chlorosulfonylation of methyl 2,6-difluorobenzoate
Technical Application Note: Precision Chlorosulfonylation of Methyl 2,6-Difluorobenzoate
Executive Summary
This application note details a robust protocol for the chlorosulfonylation of methyl 2,6-difluorobenzoate (1) to synthesize methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate (2) . This transformation is a critical intermediate step in the synthesis of sulfonamide-based bioisosteres used in kinase inhibitors and agrochemicals.
The protocol addresses the specific challenge of performing Electrophilic Aromatic Substitution (
Mechanistic Insight & Regiochemistry
The substrate, methyl 2,6-difluorobenzoate, presents a deactivated aromatic ring due to the electron-withdrawing nature of the ester and fluorine atoms. However, regioselectivity is governed by the cooperative directing effects:
-
Fluorine Atoms (C2, C6): Strongly electronegative but resonance-donating. They direct electrophiles ortho and para.
-
Methyl Ester (C1): Electron-withdrawing group (EWG). It directs electrophiles meta.
Regiochemical Analysis:
-
Position 3 (Target): It is ortho to the C2-Fluorine, para to the C6-Fluorine, and meta to the C1-Ester. All three directing groups reinforce substitution at this position.
-
Position 4: It is meta to both Fluorines and para to the Ester. This position is electronically disfavored.
Reaction Scheme:
The reaction utilizes chlorosulfonic acid (
Figure 1: Reaction pathway demonstrating the conversion of the difluorobenzoate substrate to the sulfonyl chloride derivative.
Safety Assessment (Critical)
This protocol involves High Hazard reagents. Strict adherence to safety standards is mandatory.
| Reagent | Hazard Class | Critical Precaution |
| Chlorosulfonic Acid | Corrosive, Water-Reactive | Reacts violently with water to release HCl gas and sulfuric acid. Use only in a dry, inert atmosphere. |
| Thionyl Chloride | Corrosive, Toxic | Releases SO₂ and HCl upon reaction. Handle in a well-ventilated fume hood. |
| Methyl 2,6-difluorobenzoate | Irritant | Avoid inhalation of dust/vapors. |
Emergency Protocol:
-
Skin Contact: Immediately wash with Diphoterine® or copious water for 15 minutes.
-
Spill: Do NOT use water.[1] Neutralize with weak base (sodium bicarbonate) or dry sand/earth.
Materials & Equipment
Reagents:
-
Chlorosulfonic acid (ReagentPlus®, >99%)
-
Thionyl chloride (Optional, for driving conversion)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Sodium bicarbonate (sat.[4] aq.)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask (RBF) with Claisen adapter.
-
Reflux condenser with drying tube (CaCl₂ or Drierite).
-
Pressure-equalizing addition funnel.
-
Oil bath with temperature controller.
-
Internal thermometer.
-
Inert gas line (Nitrogen or Argon).
Detailed Experimental Protocol
Phase 1: Reaction Setup & Addition
-
System Preparation: Flame-dry a 250 mL three-neck RBF equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with nitrogen for 15 minutes.
-
Reagent Charging: Charge the flask with Chlorosulfonic acid (5.0 - 8.0 equivalents) .
-
Note: Excess acid serves as the solvent. For 10g of substrate, use approx. 25-40 mL of acid.
-
-
Cooling: Cool the acid to 0–5°C using an ice-water bath.
-
Substrate Addition: Add Methyl 2,6-difluorobenzoate (1.0 equivalent) dropwise (if liquid) or portion-wise (if solid) over 30 minutes.
-
Critical Control: Maintain internal temperature < 10°C to prevent uncontrolled exotherms or charring.
-
-
Additive (Optional): If prior optimization suggests incomplete conversion, add Thionyl Chloride (1.5 equivalents) dropwise at this stage.
Phase 2: Reaction & Heating
-
Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heating: Gradually heat the oil bath to 80°C .
-
Optimization Point: If the substrate is highly resistant, temperature may be increased to 100-120°C. However, start at 80°C to minimize desulfonation or ester hydrolysis.
-
-
Monitoring: Stir at target temperature for 2–4 hours .
-
IPC (In-Process Control): Aliquot 50 µL into MeOH (forms the methyl sulfonate derivative) and analyze via HPLC or TLC (Hexane/EtOAc 4:1). Look for consumption of the starting material (
) and formation of the product ( ).
-
Phase 3: Quenching & Isolation
-
Cooling: Cool the reaction mixture to RT, then to 0°C.
-
Quench (Hazardous Step): Pour the reaction mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Safety: This step generates massive HCl fumes. Perform deep inside the fume hood with sash lowered.
-
-
Extraction: Extract the aqueous slurry immediately with DCM (3 x 50 mL) .
-
Note: Sulfonyl chlorides can hydrolyze in water over time. execute this step rapidly.
-
-
Washing: Wash the combined organic phases with:
-
Cold water (2 x 50 mL)
-
Saturated
(until pH is neutral) -
Brine (1 x 50 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at < 40°C.
Phase 4: Purification
-
Crude State: The product usually solidifies upon drying.
-
Recrystallization: If purity is <95%, recrystallize from Hexane/DCM or Heptane .
-
Storage: Store under nitrogen at 4°C. Sulfonyl chlorides are moisture sensitive.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, highlighting critical decision points and safety steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated ring system | Increase temperature to 110°C or add |
| Hydrolysis (Sulfonic Acid formation) | Moisture ingress or slow workup | Ensure glassware is flame-dried. Perform extraction rapidly after ice quench. |
| Regioisomer Impurities | Overheating during addition | Strictly control addition temperature (<5°C). |
| Black/Tar Formation | Charring of substrate | Reduce heating ramp rate. Ensure efficient stirring. |
References
-
Mechanism of Chlorosulfonylation: Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Link
-
Regioselectivity in Fluorinated Benzoates: Loughzail, M., et al. (2018). "Synthesis and biological evaluation of new sulfonamide derivatives." European Journal of Medicinal Chemistry. Link
-
Analogous Protocol (Methyl 3-chlorosulfonyl-4-methylbenzoate): Kendall, J. D., et al. (2012).[5] "Novel pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry. (See Experimental Section 4.1.3.9). Link
-
Safety Data (Chlorosulfonic Acid): PubChem Laboratory Chemical Safety Summary (LCSS). Link
-
Substrate Data (Methyl 2,6-difluorobenzoate): National Center for Biotechnology Information. PubChem Compound Summary for CID 518798. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Controlling Side Reactions in Fluorinated Benzoate Sulfonylation
Welcome to the Technical Support Center for the sulfonylation of fluorinated benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on controlling unwanted side reactions.
Introduction: The Challenge of Fluorinated Benzoate Sulfonylation
Fluorinated benzoic acids and their derivatives are crucial building blocks in medicinal chemistry and materials science. Their unique electronic properties, metabolic stability, and conformational effects make them highly desirable moieties. However, the introduction of a sulfonyl group onto these electron-deficient rings presents a significant synthetic hurdle. The strongly electron-withdrawing nature of both the fluorine atoms and the carboxylate group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. This often necessitates harsh reaction conditions, which in turn can lead to a variety of side reactions, complicating purification and reducing yields.
This guide will dissect the common side reactions, explain their mechanistic origins, and provide actionable, field-proven protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation of a fluorinated benzoate is sluggish and gives low yields. What are the primary causes?
A1: Low conversion is a common issue stemming from the reduced nucleophilicity of the fluorinated aromatic ring. Several factors could be at play:
-
Insufficiently Reactive Sulfonylating Agent: For deactivated rings, standard sulfonylating agents like p-toluenesulfonyl chloride in the presence of a simple base may not be electrophilic enough.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred.
-
Hydrolysis of Reagents: Sulfonyl chlorides are highly susceptible to hydrolysis, which deactivates them.[1][2] Any moisture in the reaction will lead to the formation of the corresponding sulfonic acid, which is unreactive under these conditions.[2][3]
-
Poor Solubility: The fluorinated benzoate starting material or the sulfonylating agent may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Q2: I'm observing significant amounts of a byproduct that appears to be the starting fluorinated benzoic acid. What is happening?
A2: This is a strong indication that desulfonylation is occurring. This is the reverse reaction of sulfonation, where the sulfonic acid group is cleaved from the aromatic ring.[4]
-
Mechanism: The presence of water and acid catalyzes this equilibrium-driven process, pushing the reaction back to the starting materials.[3] The reaction is essentially the hydrolysis of the aryl sulfonic acid.[4]
-
Fluorine's Influence: The electron-withdrawing fluorine atoms can further facilitate this process by stabilizing the resulting aryl anion intermediate.
-
Elevated Temperatures: Higher reaction temperatures can also promote desulfonylation.[3]
Q3: My TLC shows multiple spots, and I suspect the formation of sulfones. How can I confirm and prevent this?
A3: Sulfone formation is a known side reaction in Friedel-Crafts-type sulfonylation reactions.[5][6]
-
Mechanism: This occurs when the initially formed aryl sulfonate ester or sulfonic acid reacts with another molecule of the fluorinated benzoate. This is essentially a second electrophilic aromatic substitution where the arene acts as the nucleophile.
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the sulfonylating agent, but avoid a large excess of the aromatic substrate.
-
Lewis Acid Choice: The choice and amount of Lewis acid catalyst can influence the rate of sulfone formation.
-
Inhibitors: In some cases, the addition of inorganic sulfites, like sodium sulfite, can help reduce sulfone formation.[1]
-
Q4: I'm using pyridine as a base and I'm isolating a chlorinated byproduct instead of my desired sulfonate. What is the cause?
A4: This is a classic side reaction when using pyridine with sulfonyl chlorides.[1]
-
Mechanism: Pyridine reacts with the sulfonyl chloride to form a pyridinium salt. The chloride counter-ion, in this case, can act as a nucleophile and attack the intermediate, leading to the formation of a chlorinated aromatic compound and sulfur dioxide.
-
Mitigation: Switch to a non-nucleophilic base. A combination of triethylamine (NEt₃) with a catalytic amount of a dimethylamine derivative is a highly effective alternative that avoids this side reaction.[1][7]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common issues encountered during the sulfonylation of fluorinated benzoates.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale | Expected Outcome |
| Low or No Conversion | 1. Insufficiently reactive sulfonylating agent.2. Hydrolysis of sulfonyl chloride.[2]3. Poor choice of base. | 1. Use a more potent sulfonylating agent: Consider using a sulfonic anhydride or a pre-formed sulfur trioxide complex (e.g., SO₃·pyridine).[8]2. Ensure anhydrous conditions: Rigorously dry all glassware and solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[2]3. Optimize the base: For phenol sulfonylation, pyridine bases are common.[9] For other nucleophiles, non-nucleophilic amines like triethylamine or DBU are preferred. | Increased conversion to the desired product. |
| Desulfonylation (Reversion to Starting Material) | 1. Presence of water.[3]2. High reaction temperatures.[3]3. Acidic workup conditions. | 1. Maintain anhydrous conditions: As above, water drives the equilibrium backward.[3]2. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration.3. Neutral or basic workup: Quench the reaction with a non-acidic aqueous solution (e.g., saturated sodium bicarbonate). | Preservation of the sulfonylated product. |
| Formation of Sulfone Byproducts | 1. Friedel-Crafts-type reaction with excess arene.[5][6]2. Strong Lewis acid catalysis. | 1. Control stoichiometry: Use the fluorinated benzoate as the limiting reagent.2. Use a milder catalyst: If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, Fe(III)-montmorillonite).[6] | Minimized formation of diaryl sulfone impurities. |
| Formation of Chlorinated Byproducts | 1. Use of pyridine as a base with a sulfonyl chloride.[1] | 1. Switch to a non-nucleophilic base: Use triethylamine, optionally with a catalytic amount of DMAP or a similar nucleophilic catalyst.[1][7] | Elimination of the chlorinated side product. |
| Formation of Isomeric Mixtures | 1. Inherent directing effects of substituents. | 1. Analyze directing effects: Fluorine is an ortho, para-director, while the benzoate is a meta-director. The regiochemical outcome will depend on the substitution pattern.2. Purification: Isomeric products may need to be separated by column chromatography or recrystallization.[1] | Understanding of product distribution and isolation of the desired isomer. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Fluorinated Phenol using a Non-Nucleophilic Base
This protocol is designed to minimize the formation of chlorinated byproducts.
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the fluorinated hydroxybenzoate (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the desired sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amine-Free Sulfonylation of a Fluorinated Alcohol
This method is suitable for base-sensitive substrates.[1]
-
Setup: To a solution of the fluorinated alcohol (1.0 mmol) in a suitable anhydrous solvent, add 4-methylpyridine N-oxide (1.2 mmol) and 4Å molecular sieves.
-
Reagent Addition: Add the sulfonyl chloride (1.1 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC).
-
Workup: Filter off the molecular sieves and concentrate the filtrate. Purify as necessary.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions in Fluorinated Benzoate Sulfonylation
Caption: Competing reaction pathways in the sulfonylation of fluorinated benzoates.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yielding sulfonylation reactions.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. (n.d.). Desulfonation reaction. Wikipedia. [Link]
- BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem.
-
Gao, F., et al. (2024). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules, 29(17), 4059. [Link]
-
Vicioso, K., et al. (2015). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry, 90(47). [Link]
-
Wolska, J., et al. (2020). On the sulfonation of fluorinated aromatic polymers: Synthesis, characterization and effect of fluorinated side groups on sulfonation degree. Polymer, 200, 122588. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
-
Antonello, S., et al. (2006). Radical/Ion pair formation in the electrochemical reduction of arene sulfenyl chlorides. Journal of the American Chemical Society, 128(49), 15872-15882. [Link]
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
-
Wang, X., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 25(6), 971-975. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(36), 13264-13267. [Link]
-
Plá, D., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15217. [Link]
-
Li, J., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]
-
Wang, Y., et al. (2024). Fe-Catalyzed Fluorosulfonylation of Alkenes via Sulfur Dioxide Insertion: Synthesis of Lactam-Functionalized Alkyl Sulfonyl Fluorides. Organic Letters. [Link]
-
Chen, Y., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 5746-5748. [Link]
-
ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... ResearchGate. [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
Chemistry Steps. (2024, January 10). Reactions of Phenols. Chemistry Steps. [Link]
-
King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 62(9), 1977-1986. [Link]
- Lantz, A., & Tordeux, M. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Choudary, B. M., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 2249-2254. [Link]
-
Ruff, F., & Kucsman, Á. (1975). Mechanism of the reaction of sulphides with N-chloroarenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 509-518. [Link]
-
Bizet, V., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(18), 10448-10550. [Link]
- Earle, M. J., et al. (2004). Aromatic sulfonation reactions.
-
Quora. (2015, April 5). What is a sulphonation reaction of phenol?. Quora. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Le, C., et al. (2020). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 10(2), 1546-1551. [Link]
-
LibreTexts Chemistry. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry. [Link]
-
Viggert, R. V., et al. (1986). Sulfonylation of phenols in the presence of pyridine bases. J. Org. Chem. USSR (Engl. Transl.), 22(12). [Link]
-
Li, Y., et al. (2020). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers, 7(12), 1476-1482. [Link]
-
Lee, S. J., et al. (2018). Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts. Angewandte Chemie International Edition, 57(42), 13973-13977. [Link]
-
Wang, D., et al. (2015). Copper-mediated ortho C–H sulfonylation of benzoic acid derivatives with sodium sulfinates. Chemical Communications, 51(58), 11579-11582. [Link]
Sources
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- 6. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonylation of phenols in the presence of pyridine bases (Journal Article) | OSTI.GOV [osti.gov]
High-Temperature Reaction Troubleshooting: Minimizing Unwanted Desulfonylation
In complex synthetic workflows and late-stage functionalization, the sulfone group (–SO₂–) is often intended to remain intact as a critical pharmacophore or structural motif. However, at elevated temperatures, sulfones can undergo unintended homolytic cleavage, base-mediated heterolytic cleavage, or transition-metal-catalyzed oxidative addition, leading to the extrusion of sulfur dioxide (desulfonylation).
This technical guide provides a mechanistic framework and self-validating protocols to help you troubleshoot and suppress unwanted desulfonylation during high-temperature reactions.
Logical Troubleshooting Workflow
Logical troubleshooting workflow to minimize unwanted desulfonylation.
Troubleshooting Guide & FAQs
Q1: Why does my sulfone moiety degrade during metal-catalyzed cross-coupling at elevated temperatures? A1: In transition-metal catalysis, the C(sp²)–SO₂ bond can act as an electrophile. If the activation barrier is low enough, the metal (e.g., Pd or Ni) will undergo oxidative addition into the C–S bond, leading to desulfonylation. This is highly dependent on the electronic nature of the sulfone. For instance, trifluoromethyl arylsulfones readily undergo desulfonylative Suzuki-Miyaura coupling because the strongly electron-withdrawing –CF₃ group lowers the lowest unoccupied molecular orbital (LUMO), facilitating metal insertion[1]. Conversely, unactivated sulfones like diphenyl sulfone or phenyl methyl sulfone are significantly less reactive toward C–S activation[1]. To minimize this, avoid activating groups on the sulfone and utilize sterically bulky, moderately electron-rich ligands that preferentially direct the metal to the desired halide bond rather than the C–S bond.
Q2: What role does the base play in unwanted desulfonylation, and how can I mitigate it? A2: At high temperatures, strong nucleophilic bases (e.g., NaOH, KOH) can attack the electrophilic sulfur atom or the adjacent carbon, leading to heterolytic cleavage of the C–S bond. For example, reacting dibenzothiophene sulfone with a caustic base at 275 °C produces high-density oxygenates via nucleophilic desulfonylation[2]. To prevent this in synthetic workflows, replace nucleophilic bases with mild, non-nucleophilic alternatives such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and strictly use aprotic solvents (like toluene or 1,4-dioxane) to suppress nucleophilic attack.
Q3: Are certain sulfone architectures inherently unstable at high temperatures? A3: Yes, thermal stability is highly structure-dependent. Acyclic aliphatic sulfones and diaryl sulfones exhibit remarkable thermal stability; diphenyl sulfone, for example, resists thermal decomposition even at 550 °C under an inert atmosphere[3]. However, five-membered cyclic sulfones (e.g., sulfolene derivatives) are prone to thermal extrusion of SO₂ at temperatures below 300 °C[3]. This facile elimination proceeds via a retro-cheletropic addition/elimination reaction driven by ring strain[3]. If your synthesis requires a cyclic sulfone, reaction temperatures must be strictly controlled below this thermal threshold.
Quantitative Data: Thermal Stability Thresholds
Understanding the baseline thermal limits of your substrate is critical before optimizing catalyst or base conditions.
| Sulfone Architecture | Example Compound | Thermal Decomposition Onset | Reactivity to Pd/Ni C–S Insertion |
| Diaryl Sulfones | Diphenyl sulfone | > 350 °C (Stable up to 550 °C)[3] | Very Low (Inert under standard conditions)[1] |
| Acyclic Aliphatic | Dimethyl sulfone | > 350 °C[3] | Low |
| Activated Aryl | Trifluoromethyl phenyl sulfone | > 300 °C | High (Active at 80–100 °C)[1] |
| 5-Membered Cyclic | Tetrahydrothiophene 1,1-dioxide | < 300 °C[3] | Low (but highly prone to SO₂ extrusion) |
Validated Experimental Protocol
High-Temperature Suzuki-Miyaura Coupling with Sulfone Retention
Causality & Design: This protocol is specifically engineered to couple an aryl halide while preserving an adjacent or remote sulfone group. By utilizing a non-nucleophilic base and a carefully selected phosphine ligand, we raise the activation energy required for C–S insertion while maintaining the kinetic viability of C–Br/C–I insertion.
Self-Validating System: To ensure trustworthiness, this protocol incorporates an internal control. By running a parallel micro-scale reaction omitting the boronic acid, you isolate the variables. If the sulfone degrades in the control, the failure is thermal or base-mediated. If it only degrades in the full reaction, the failure is catalyst-driven C–S insertion.
Step-by-Step Methodology:
-
Substrate Verification: Ensure the target sulfone lacks highly electron-withdrawing activating groups (e.g., use –CH₃ or –Ph instead of –CF₃) to prevent premature LUMO lowering[1].
-
Catalyst & Ligand Preparation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and a sterically bulky ligand like SPhos (4 mol%). Crucial: Avoid highly electron-rich, small bite-angle alkyl phosphines (like PtBu₃), which aggressively promote C–S oxidative addition.
-
Base & Solvent Selection: Weigh out anhydrous, non-nucleophilic Cs₂CO₃ (2.0 equiv). Suspend the mixture in anhydrous, degassed toluene (0.2 M). Avoid hydroxide or alkoxide bases[2].
-
Reaction Assembly: Add the aryl halide bearing the sulfone (1.0 equiv) and the arylboronic acid (1.2 equiv). Seal the vessel with a PTFE-lined septum.
-
Controlled Heating: Remove the vessel from the glovebox and heat to 90–100 °C for 12 hours. Do not exceed 110 °C to maintain a safety margin against thermal homolysis.
-
Validation Tracking (The Control Step): At 2 hours, sample 10 µL from both the main reaction and the control reaction (lacking boronic acid). Dilute in MeCN and analyze via LC-MS. The mass of the intact sulfone should dominate the control. If desulfonylation is observed in the main reaction but not the control, reduce the reaction temperature by 15 °C.
-
Workup: Cool to room temperature, quench with deionized water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.
References
-
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization - ACS Energy & Fuels.3
-
Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - MDPI. 1
-
Selective Desulfonylation of Oxidized Sulfur Compounds in Crude Oil by Alcohol-Mediated Nucleophilic Attack Studied by XANES - Preprints.org. 2
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Sulfamoyl Benzoates
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of sulfamoyl benzoates, a chemical scaffold of increasing importance in pharmaceutical and agrochemical research. Understanding the fragmentation patterns of these molecules is paramount for their unambiguous identification, structural elucidation of metabolites, and robust quantification. This document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing bond cleavages under common mass spectrometric conditions. We will compare fragmentation patterns generated by Collision-Induced Dissociation (CID), discuss the influence of the inherent structural moieties—the benzoate ester and the aromatic sulfonamide—and provide a validated, step-by-step experimental protocol for acquiring high-fidelity tandem mass spectrometry (MS/MS) data.
Introduction: The "Why" of Fragmentation Analysis
Sulfamoyl benzoates incorporate two key functional groups: a benzoate ester and a sulfonamide. This combination is found in a variety of biologically active molecules. In drug development, for instance, characterizing how a lead compound is metabolized is a critical step. Mass spectrometry is the premier tool for this, but interpreting the data requires a foundational understanding of how the parent molecule and its metabolites fragment. By predicting and identifying characteristic fragment ions, we can pinpoint sites of metabolic transformation, differentiate between isomers, and build sensitive quantitative assays.
This guide is structured to provide both theoretical grounding and practical, actionable advice. We will explore the key fragmentation pathways, including the notable and mechanistically complex neutral loss of sulfur dioxide (SO₂), and provide the experimental context needed to generate this data reliably in your own laboratory.
Foundational Principles of Sulfamoyl Benzoate Fragmentation
When a sulfamoyl benzoate molecule is ionized, typically via electrospray ionization (ESI), and subjected to collisional activation (e.g., CID), the imparted energy is dissipated through the cleavage of the weakest chemical bonds. The resulting fragmentation pattern is a direct reflection of the molecule's intrinsic chemical stability. For sulfamoyl benzoates, we can anticipate fragmentation driven by the characteristics of its constituent parts:
-
Benzoate Moiety: In positive ion mode, protonated benzoic acids and their esters are known to fragment via the loss of neutral molecules like water (H₂O) or, more significantly, the loss of the alkoxy group to form a stable benzoyl cation[1][2]. In negative ion mode, the dominant fragmentation pathway for benzoate derivatives is often decarboxylation, the neutral loss of CO₂[3][4].
-
Aromatic Sulfonamide Moiety: This group exhibits more complex fragmentation behavior. A hallmark fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da), which occurs through a rearrangement mechanism[5][6][7]. Cleavage of the S-N bond is also common, leading to fragments representative of the amine and the sulfonyl portions of the molecule[8][9][10]. The stability of the resulting ions is heavily influenced by substituents on the aromatic ring[5][7].
The interplay of these two functional groups dictates the overall fragmentation pattern. The specific pathway that dominates depends on the collision energy, the ionization mode (positive or negative), and the precise structure of the analyte.
Comparative Analysis of Fragmentation Pathways
To illustrate the fragmentation, let's consider a representative sulfamoyl benzoate structure: Methyl 4-(N-methylsulfamoyl)benzoate .
Molecular Weight: 229.25 g/mol Protonated Molecule [M+H]⁺: m/z 230
Key Fragmentation Pathways under Positive Ion CID
Under typical positive ion CID conditions, the protonated molecule at m/z 230 will undergo several competing fragmentation reactions. The most diagnostically significant pathways are detailed below.
Pathway A: Cleavage of the Sulfonamide Group
This pathway involves the classic fragmentation of the sulfonamide moiety.
-
Loss of SO₂ (64 Da): A rearrangement reaction can lead to the extrusion of neutral SO₂, a characteristic fragmentation for many aromatic sulfonamides[5][6]. This results in a fragment ion at m/z 166 . Electron-withdrawing groups on the aromatic ring can promote this SO₂ loss[5][7].
-
Cleavage of the S-N Bond: Scission of the sulfur-nitrogen bond can lead to the formation of a benzoyl sulfonyl cation at m/z 185 .
Pathway B: Cleavage of the Benzoate Ester Group
Fragmentation can also be initiated at the ester functional group.
-
Loss of Methanol (CH₃OH, 32 Da): Loss of the neutral methanol molecule from the protonated parent ion can yield a fragment at m/z 198 .
-
Formation of the Benzoyl Cation: Cleavage of the ester C-O bond, with subsequent loss of the sulfamoyl-methanol group, can lead to the highly stable benzoyl cation at m/z 105 , which may further lose CO (28 Da) to yield the phenyl cation at m/z 77 [1][2].
The following diagram illustrates these proposed fragmentation pathways.
Caption: Proposed CID fragmentation pathways for protonated Methyl 4-(N-methylsulfamoyl)benzoate.
Data Summary and Comparison
The relative abundance of these fragment ions provides a fingerprint for the molecule. While CID is excellent for generating structurally significant fragments, other techniques like Higher-Energy C-trap Dissociation (HCD) can provide complementary information, often producing a greater abundance of lower-mass fragments.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Identity | Typical CID Relative Abundance | Notes |
| 230 | 198 | CH₃OH (32 Da) | Acylium ion from methanol loss | Moderate | Common for methyl esters. |
| 230 | 185 | NHCH₃ (31 Da) | Benzoyl sulfonyl cation | Moderate to High | Cleavage of the S-N bond. |
| 230 | 166 | SO₂ (64 Da) | Product of SO₂ extrusion via rearrangement | Low to Moderate | Diagnostic for aromatic sulfonamides[5][6]. |
| 230 | 105 | C₂H₆NO₅S (155 Da) | Benzoyl cation | High | A very stable and common fragment for benzoates[1][2]. |
| 105 | 77 | CO (28 Da) | Phenyl cation | High (from m/z 105) | Subsequent fragmentation of the benzoyl cation. |
Expert Insight: The benzoyl cation at m/z 105 is often the base peak in the CID spectrum of benzoate esters due to its high stability. However, the presence and intensity of fragments like m/z 185 and m/z 166 are crucial for confirming the presence and structure of the sulfamoyl group. When developing a quantitative method using Selected Reaction Monitoring (SRM), choosing a transition from the precursor (m/z 230) to a highly specific and abundant fragment like m/z 185 is often a robust choice.
Experimental Protocol for High-Fidelity MS/MS Analysis
This section provides a self-validating protocol for the analysis of sulfamoyl benzoates using LC-MS/MS. The key to trustworthiness is system suitability; before analyzing samples, inject a standard solution to confirm retention time, peak shape, and MS/MS signal intensity.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the sulfamoyl benzoate standard in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 water:methanol) to a final concentration of 1 µg/mL for method development.
-
Matrix Samples: For samples in complex matrices like plasma or tissue, a protein precipitation or solid-phase extraction (SPE) is necessary[11][12]. A generic protein precipitation protocol involves adding 3 volumes of cold acetonitrile with 0.1% formic acid to 1 volume of plasma, vortexing, centrifuging, and analyzing the supernatant.
LC-MS/MS Workflow
The following diagram outlines the general workflow for analysis.
Caption: A typical workflow for the LC-MS/MS analysis of sulfamoyl benzoates.
Detailed Method Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS1 Scan: Scan from m/z 100-300 to find the protonated molecule.
-
MS/MS (Product Ion Scan): Select the precursor ion (e.g., m/z 230) and ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal energy for generating key fragments. For SRM, use the optimized collision energy for each specific fragment transition.
-
Causality Behind Choices:
-
Formic Acid: Added to the mobile phase to promote protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal.
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like sulfamoyl benzoates.
-
Collision Energy Ramp: This is a crucial method development step. Different bonds require different amounts of energy to break. Ramping the collision energy allows you to identify the optimal setting to maximize the production of your desired fragment ion for quantitative analysis, or to see the full spectrum of fragments for qualitative work.
Conclusion
The mass spectrometric fragmentation of sulfamoyl benzoates is predictable and yields highly informative data when analyzed systematically. The fragmentation is dominated by characteristic cleavages of the benzoate ester and the aromatic sulfonamide moieties. Key diagnostic pathways include the formation of the benzoyl cation and the neutral loss of SO₂. By understanding these fundamental pathways and employing a robust, well-parameterized LC-MS/MS protocol, researchers can confidently identify, characterize, and quantify these important molecules in a variety of applications.
References
-
Song, F. R., & Liu, Z. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355–361. [Link][5]
-
Gao, H., et al. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(1), 81-6. [Link][6]
-
Reis, F. F., et al. (2001). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Journal of Porphyrins and Phthalocyanines. [Link][8]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]
-
Wang, H. Y., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry. [Link][9]
-
Agilent Technologies. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link][11]
-
Wang, H. Y., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. PubMed. [Link][10]
-
Hsu, H. J., et al. (2014). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. [Link][12]
-
Cassidy, C. K., et al. (2022). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Max Planck Institute for the Structure and Dynamics of Matter. [Link][3]
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]
-
Thermo Fisher Scientific. (n.d.). Determination of Sulfonamide Antibiotics inWastewater by Liquid Chromatography — Tandem Mass Spectrometry. ResearchGate. [Link]
-
Song, F. R., & Liu, Z. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link][7]
-
Zaikin, V. G. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. MDPI. [Link]
-
Cassidy, C. K., et al. (2022). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Journal of the American Society for Mass Spectrometry. [Link][4]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link][1]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link][2]
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- 6. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Methyl 2,6-difluoro-3-sulfamoylbenzoate vs. Methyl 2,6-difluoro-3-(methylsulfonyl)benzoate
Executive Summary
In advanced medicinal chemistry and agrochemical design, the 2,6-difluorobenzoate core serves as a highly versatile, metabolically stable scaffold. The functionalization at the 3-position dictates the molecule's physicochemical properties, target binding affinity, and pharmacokinetic (PK) profile. This guide objectively evaluates two critical building blocks: Methyl 2,6-difluoro-3-sulfamoylbenzoate (Compound A) and Methyl 2,6-difluoro-3-(methylsulfonyl)benzoate (Compound B).
While both compounds share an identical fluorinated core, the divergence between a primary sulfonamide (-SO₂NH₂) and a methylsulfonyl (-SO₂CH₃) group creates distinct trajectories for drug development. The primary sulfonamide acts as a potent hydrogen-bond donor and acceptor, often utilized in carbonic anhydrase (CA) inhibitors and sulfonylurea herbicides[1]. Conversely, the methylsulfonyl group acts as a classic bioisostere that retains the electron-withdrawing nature and H-bond acceptor geometry but eliminates the H-bond donor, significantly enhancing membrane permeability and avoiding off-target CA liabilities[2].
Physicochemical & Structural Profiling
The strategic replacement of a sulfonamide with a methylsulfonyl group fundamentally alters the topological polar surface area (TPSA) and hydrogen-bonding capacity of the molecule. This bioisosteric shift is a proven tactic in optimizing the oral bioavailability and central nervous system (CNS) penetration of small molecules[3].
Quantitative Comparison Matrix
| Property | Methyl 2,6-difluoro-3-sulfamoylbenzoate | Methyl 2,6-difluoro-3-(methylsulfonyl)benzoate |
| CAS Number | 1343580-91-5[1] | 1820938-75-7[4] |
| 3-Position Substituent | Primary Sulfonamide (-SO₂NH₂) | Methylsulfonyl (-SO₂CH₃) |
| Molecular Weight | 251.21 g/mol | 250.22 g/mol |
| H-Bond Donors (HBD) | 2 | 0 |
| H-Bond Acceptors (HBA) | 5 | 4 |
| Calculated TPSA | ~94.8 Ų | ~68.8 Ų |
| Electronic Effect | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Primary Application | Sulfonylurea herbicides, CA inhibitors | COX-2 inhibitors, CNS-penetrant kinase inhibitors |
Mechanistic Causality: The elimination of the two hydrogen-bond donors in Compound B drops the TPSA by approximately 26 Ų. In drug discovery campaigns targeting intracellular kinases or CNS receptors, maintaining a TPSA below 90 Ų is critical for passive membrane permeability and blood-brain barrier (BBB) traversal. Compound A, with its higher TPSA, is intentionally selected when peripheral restriction or specific binding to metalloenzymes (like the zinc-dependent carbonic anhydrase) is desired.
Pharmacological & Synthetic Divergence
Divergent synthetic and pharmacological pathways of 3-substituted 2,6-difluorobenzoates.
Compound A: The Sulfonamide Anchor
The primary sulfonamide is a classic pharmacophore. In agrochemistry, it is the fundamental anchoring point for synthesizing sulfonylurea herbicides (inhibitors of acetolactate synthase). In human pharmacology, the -SO₂NH₂ group acts as a zinc-binding group (ZBG) in the active site of carbonic anhydrase. If off-target CA inhibition causes unacceptable side effects (e.g., diuresis or metabolic acidosis), this building block becomes a liability.
Compound B: The Bioisosteric Upgrade
The methylsulfonyl group is famously utilized in selective COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib)[2]. It projects its oxygen atoms into the secondary binding pocket of COX-2 to interact with Arg513 and His90, achieving selectivity over COX-1 without the pharmacokinetic burdens of a primary amine[2]. Compound B is the superior starting material when the goal is to optimize oral bioavailability and reduce rapid metabolic clearance[3].
Self-Validating Experimental Protocols
When utilizing these highly electron-deficient aromatics, chemists must navigate the inherent liability of Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing effects of the ester, fluorine, and sulfonyl groups make the 2- and 6-fluorine atoms highly susceptible to displacement by nucleophiles (like hydroxide or amines). The following protocols are designed with strict causality to prevent these side reactions.
Protocol 1: Chemoselective Saponification of Compound B
Objective: Hydrolyze the methyl ester to the corresponding benzoic acid without displacing the ortho-fluorine atoms.
-
Preparation: Dissolve 1.0 mmol of Methyl 2,6-difluoro-3-(methylsulfonyl)benzoate in 4 mL of a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.
-
Temperature Control (Critical): Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Elevated temperatures exponentially increase the rate of S_NAr displacement of the fluorine by hydroxide ions.
-
Reagent Addition: Add 1.1 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in a single portion. Causality: LiOH provides a milder, less soluble hydroxide source compared to NaOH or KOH, further suppressing S_NAr.
-
Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.
-
Self-Validating Workup: Quench the reaction by adding 1M HCl dropwise until the pH reaches 2-3.
-
Validation: The formation of a dense white precipitate (the free benzoic acid) immediately confirms successful saponification, as the ionized carboxylate becomes protonated and insoluble in the aqueous layer.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol 2: Synthesis of a Sulfonylurea Precursor from Compound A
Objective: Couple the primary sulfonamide with an isocyanate to form a sulfonylurea bridge.
-
Preparation: Suspend 1.0 mmol of Methyl 2,6-difluoro-3-sulfamoylbenzoate and 2.0 mmol of anhydrous Potassium Carbonate (K₂CO₃) in 5 mL of anhydrous Acetone under a nitrogen atmosphere.
-
Activation: Stir at room temperature for 15 minutes. Causality: The base deprotonates the acidic sulfonamide (pKa ~ 10), generating a highly nucleophilic sulfonamide anion.
-
Coupling: Add 1.1 mmol of the desired aryl isocyanate dropwise.
-
Reflux: Heat the mixture to 60 °C (reflux) for 4 hours.
-
Self-Validating Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the residue in minimal water and acidify to pH 3 with 1M HCl.
-
Validation: The precipitation of the product confirms that the sulfonamide successfully attacked the isocyanate, forming the water-insoluble sulfonylurea.
-
Conclusion & Selection Matrix
The choice between Methyl 2,6-difluoro-3-sulfamoylbenzoate and Methyl 2,6-difluoro-3-(methylsulfonyl)benzoate should be dictated by the Target Product Profile (TPP):
-
Select Compound A if the final molecule requires a hydrogen-bond donor, targets zinc-dependent metalloenzymes, or is destined for agrochemical sulfonylurea pipelines.
-
Select Compound B if the goal is to optimize a clinical candidate for oral bioavailability, improve CNS penetration by lowering TPSA, or target the COX-2 secondary binding pocket while avoiding carbonic anhydrase off-target effects.
References
- BLD Pharm. (n.d.). 1343580-91-5 | Methyl 2,6-difluoro-3-sulfamoylbenzoate.
- Alchimica. (n.d.). Methyl 2,6-difluoro-3-(methylsulfonyl)benzoate.
- Habeeb, A. G., Praveen Rao, P. N., & Knaus, E. E. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry.
- Meanwell, N. A. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry.
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- 4. Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate (1 x 250 mg) | Alchimica [shop.alchimica.sk]
Spectroscopic Distinction of Sulfonamide and Ester Moieties: A Comparative IR Guide for Pharmaceutical Analysis
Topic: Infrared (IR) absorption peaks for sulfonamide and ester groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In pharmaceutical development, distinguishing between sulfonamide and ester functionalities is a critical analytical challenge, particularly when characterizing prodrugs, metabolic byproducts, or novel antimicrobial agents. While both moieties exhibit strong dipole-driven absorptions in the "fingerprint" and functional group regions, their vibrational signatures arise from fundamentally different mechanical oscillators.
This guide moves beyond basic spectral tables to provide a mechanistic comparison of the Sulfonyl (
Fundamental Principles: Vibrational Mechanistics
To interpret the spectra accurately, one must understand the why behind the peak positions. The force constants and reduced masses of the oscillating bonds dictate the frequency.
The Ester Moiety (
)
The ester spectrum is dominated by the Carbonyl (
-
The "Rule of Three": Esters typically display three intense bands.[1][2] The stiff
double bond absorbs at high energy (~1740 cm⁻¹).[1] The single bond stretches, coupled with the adjacent carbon backbone, create two distinct bands in the fingerprint region (1000–1300 cm⁻¹).[2] -
Resonance Effect: Conjugation with an aromatic ring or double bond lowers the force constant of the
bond, shifting the peak to lower wavenumbers (Red Shift).
The Sulfonamide Moiety (
)
The sulfonamide group lacks a carbonyl.[1] Its "heartbeat" is the Sulfonyl (
-
Coupled Oscillators: The sulfur atom is double-bonded to two oxygens.[1] These do not vibrate independently; they vibrate in unison (Symmetric) or in opposition (Asymmetric).[1]
-
The Nitrogen Factor: Unlike esters, primary and secondary sulfonamides possess
bonds, providing a high-frequency diagnostic marker (>3200 cm⁻¹) absent in pure esters.
Comparative Analysis: Critical Absorption Bands
The following table synthesizes data from multiple pharmaceutical validation studies, establishing the "Gold Standard" ranges for identification.
Table 1: Comparative IR Absorption Data
| Feature | Ester ( | Sulfonamide ( | Differentiation Logic |
| Primary Diagnostic | C=O[1] Stretch | Esters show a sharp | |
| Frequency Range | 1735 – 1750 cm⁻¹ (Aliphatic)1715 – 1730 cm⁻¹ (Aromatic) | 1335 – 1370 cm⁻¹ (Strong) | The Ester |
| Secondary Diagnostic | C-O-C Stretches | Both appear in the fingerprint region but have distinct shapes.[1] | |
| Frequency Range | 1160 – 1210 cm⁻¹ (Acyl-O)1030 – 1100 cm⁻¹ (Alkoxy) | 1145 – 1180 cm⁻¹ (Strong) | The symmetric |
| Tertiary Diagnostic | None (unless impurity present) | N-H Stretch | Critical for confirming the amide linkage.[1] |
| Frequency Range | N/A | 3200 – 3400 cm⁻¹ (Doublet for | Absence of OH/NH signals confirms a pure Ester; presence suggests Sulfonamide (or wet sample). |
| S-N / C-N Mode | N/A | 900 – 950 cm⁻¹ | Weak to medium intensity; useful for confirmation if fingerprint is crowded.[1] |
Visualization: Spectral Decision Logic
When analyzing an unknown sample that could be a prodrug (ester-linked) or a metabolite (sulfonamide), use the following logic flow to assign the structure.
Figure 1: Decision logic for differentiating Ester and Sulfonamide functionalities based on primary IR absorption bands.
Experimental Protocol: High-Fidelity Acquisition
To reliably distinguish the symmetric
Method A: Attenuated Total Reflectance (ATR)
Recommended for: Rapid screening of solid drugs and oils.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1][3][4] Diamond is preferred for hard crystalline drugs to ensure good contact.[1]
-
Background: Collect a 32-scan background of the clean crystal.
-
Sample Application: Place ~5 mg of sample on the crystal.
-
Pressure: Apply high pressure using the anvil clamp.[1] Crucial: Monitor the live preview. Increase pressure until the strongest peaks reach 40–60% Transmittance (or 0.4–0.8 Absorbance).
-
Why? Poor contact results in weak "fingerprint" signals, making the
vs. distinction impossible.
-
-
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Method B: KBr Pellet (Transmission)
Recommended for: High-resolution publication data and resolving complex fingerprint regions.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved.
-
Why? Particle sizes larger than the IR wavelength cause "Christiansen scattering," resulting in a sloping baseline that distorts peak intensities.[1]
-
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Drying: If looking for
bands, dry the pellet in a desiccator or oven (80°C) to remove hygroscopic water, which absorbs at 3400 cm⁻¹ and obscures sulfonamide stretches.[1]
Case Study: Analysis of a Sulfonamide-Ester Prodrug
Consider a hypothetical prodrug where a sulfonamide antibiotic is linked via an ester bond to improve lipophilicity.
Spectral Observation:
-
Region 1700–1800 cm⁻¹: A strong, sharp peak appears at 1745 cm⁻¹ .[1]
-
Region 1300–1400 cm⁻¹: A distinct, intense band appears at 1360 cm⁻¹ .[1]
-
Region 1100–1250 cm⁻¹: A complex "mess" of peaks.[1]
-
Resolution: You expect the Ester
at ~1200 cm⁻¹ and the Symmetric at ~1160 cm⁻¹. If two distinct maxima are resolved in this cluster, both groups are confirmed.[1]
-
-
Region 3200–3400 cm⁻¹:
-
Scenario A (Secondary Sulfonamide): A single sharp peak at 3250 cm⁻¹.
-
Scenario B (Tertiary Sulfonamide/N-substituted): No peaks.[1] This indicates the nitrogen is fully substituted (no H attached), common in many prodrug designs.
-
References
-
Spectroscopy Online. (2018).[1] The C=O[2][6][7][8][9] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
ResearchGate. (2006).[1][10] IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide). Retrieved from [Link]
-
LibreTexts Chemistry. (2021).[1] IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
National Institutes of Health (PubMed). (1963).[1] Infrared Spectra of Sulfonamide Derivatives. Retrieved from [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. apexinstrument.me [apexinstrument.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. reddit.com [reddit.com]
- 7. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Methyl 2,6-difluoro-3-sulfamoylbenzoate
Introduction: The Philosophy of Defensive Handling
In drug discovery, Methyl 2,6-difluoro-3-sulfamoylbenzoate is more than a reagent; it is a high-value fluorinated scaffold often used to synthesize bioactive sulfonamides. While its Safety Data Sheet (SDS) classifies it as an Irritant , treating it merely as "table salt" is a critical error.
As scientists, we must adopt Defensive Handling . This approach acknowledges two specific properties of this molecule that standard SDSs often overlook:
-
The Sulfonamide Moiety: A potential sensitizer. Repeated low-level exposure can trigger hypersensitivity (sulfa allergies) in researchers.
-
Fluorination & Static: Multi-fluorinated benzoates are notoriously "fluffy" and prone to static charge. They tend to "jump" from spatulas, creating invisible dust contamination on balances and bench surfaces.
This guide provides the operational logic to handle this compound with precision, protecting both the researcher’s health and the experimental integrity.
Hazard Identification & Risk Profile
Before selecting PPE, we must define the enemy.
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1] | Direct contact causes dermatitis; permeation is a risk. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Dust entry into eyes is the primary accident vector. |
| STOT SE 3 | H335 | May cause respiratory irritation.[1][3] | Inhalation of dust during weighing is the highest risk activity. |
| Sensitization | Note | Sulfonamide structure. | Hidden Risk: Potential for long-term immune sensitization. |
The PPE Matrix: Layered Defense
Do not rely on generic "lab safety" rules. Use this specific matrix for Methyl 2,6-difluoro-3-sulfamoylbenzoate.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Engineering Control (Primary): Certified Fume Hood.PPE (Secondary): N95 or P100 Respirator (if hood work is impossible). | The compound is a fine solid. Engineering controls are superior to masks. Never weigh this on an open bench. |
| Hand (Primary) | Nitrile Gloves (4 mil minimum). Brand examples: Kimtech Purple, Ansell TouchNTuff. | Nitrile provides excellent chemical resistance to benzoate esters. Latex is not recommended due to lower chemical resistance and allergy risks. |
| Hand (Secondary) | Double-Gloving Protocol. | Why? The outer glove handles the static-prone powder and is discarded immediately after weighing. The inner glove remains clean to touch the balance doors/notebooks. |
| Eye | Chemical Splash Goggles (Indirect Vent). | Safety glasses with side shields are insufficient for fine, static-charged powders which can drift around shields. |
| Body | Lab Coat (High-neck/Snap closure) + Long sleeves. | Protects the "triangle of exposure" (neck/chest area). |
Operational Protocols: Step-by-Step
Protocol A: The "Static-Safe" Weighing Procedure
Context: Fluorinated solids often carry high static charges, causing them to disperse unexpectedly.
-
Preparation:
-
Place a disposable balance draft shield or a simple secondary container (weigh boat inside a larger crystallization dish) inside the fume hood.
-
Ionization (Crucial): If available, use an ionizing anti-static gun or a Polonium-210 strip near the balance to neutralize the powder's charge.
-
-
Gowning: Don double nitrile gloves.
-
Transfer:
-
Use a glass or porcelain spatula . Avoid metal spatulas if possible, as they can sometimes exacerbate static scattering with dry organic powders.
-
Transfer slowly. If the powder "flies," stop.[4] Tap the spatula against the receiving vessel to discharge.
-
-
De-gowning:
-
Seal the receiving vessel immediately.[5]
-
Wipe the exterior of the vessel with a Kimwipe dampened in Ethanol.
-
Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Protocol B: Solubilization & Reaction Setup
-
Solvent Choice: This compound is typically soluble in DMSO, DMF, or Methanol.
-
Addition: Always add the solvent to the powder, not the powder to the solvent, to prevent "puffing" of dust.
-
Venting: Sulfamoyl benzoates can release pressure if heated with incompatible reagents. Ensure reaction vessels are properly vented or under an inert atmosphere (Nitrogen/Argon).[4]
Protocol C: Spill Management (Dry Powder)
Do NOT sweep. Sweeping generates airborne dust.
-
Isolate: Alert nearby personnel.
-
Cover: Gently place a paper towel soaked in a compatible solvent (e.g., Ethanol or Isopropanol) over the spill. This "wets" the powder, preventing it from becoming airborne.
-
Wipe: Wipe up the wet slurry from the outside in.
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.
Disposal & Environmental Compliance
This molecule contains Fluorine (Halogen) and Sulfur .[6] It cannot be treated as standard organic waste.[7]
-
Solid Waste: Dispose of in "Solid Hazardous Waste" containers. Label clearly as "Fluorinated Organic Solid."
-
Liquid Waste (Mother Liquors/Rinses):
-
MUST go into the Halogenated Organic Waste stream.[8]
-
Reasoning: Even though the solvent might be non-halogenated (e.g., Methanol), the dissolved fluorinated compound contaminates the stream. Mixing this with non-halogenated waste can result in heavy fines from waste disposal vendors who incinerate streams differently.
-
Visualizations
Figure 1: Safe Handling Workflow
A logical flow for moving the reagent from storage to reaction, emphasizing the "Double Glove" checkpoint.
Figure 2: Waste Disposal Decision Logic
Correctly segregating fluorinated waste to ensure compliance.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[4][7][8][9] United States Department of Labor. [Link]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[9][Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate | Benchchem [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hscprep.com.au [hscprep.com.au]
- 9. umflint.edu [umflint.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
